1-[4-[3-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[4-[3-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one is a complex organic compound that features a piperidine ring, a pyrrolidine ring, and a hydroxypropyl group
Preparation Methods
The synthesis of 1-[4-[3-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolidine and piperidine intermediates, followed by their coupling through a carbonylation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity. Industrial production methods may involve large-scale batch reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The piperidine and pyrrolidine rings can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[4-[3-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropyl group may play a role in binding to active sites, while the piperidine and pyrrolidine rings provide structural stability. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar compounds include those with piperidine or pyrrolidine rings, such as:
- Piperidine, 1-(1-oxo-3-phenyl-2-propenyl)-
- (E)-3-Phenyl-1-(piperidin-1-yl)prop-2-en-1-one These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of 1-[4-[3-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one lies in its combination of hydroxypropyl, pyrrolidine, and piperidine moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-[3-(3-hydroxypropyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c1-2-15(20)17-9-6-14(7-10-17)16(21)18-8-5-13(12-18)4-3-11-19/h2,13-14,19H,1,3-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUIVFPFPKQHPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)N2CCC(C2)CCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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